molecular formula C5H13BrN2O2 B7798849 2,5-Diaminopentanoic acid hydrobromide CAS No. 27378-49-0

2,5-Diaminopentanoic acid hydrobromide

Cat. No. B7798849
CAS RN: 27378-49-0
M. Wt: 213.07 g/mol
InChI Key: GWRQMKDBBHFVIZ-UHFFFAOYSA-N
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Description

2,5-Diaminopentanoic acid, also known as L-Ornithine, is an amino acid commonly found as a component in total parenteral nutrition . It is produced during the urea cycle from the splitting off of urea from arginine . L-Ornithine allows for the disposal of excess nitrogen and acts as a precursor of citrulline and arginine .


Synthesis Analysis

L-Ornithine is a product of arginase degradation and plays an important role in ammonia metabolism via the urea cycle . In mammals, ornithine serves as a precursor for polyamines and proline biosynthesis .


Molecular Structure Analysis

The molecular formula of 2,5-Diaminopentanoic acid is C5H12N2O2 . The average mass is 136.161 Da and the monoisotopic mass is 136.098373 Da .


Chemical Reactions Analysis

As a non-essential and nonprotein amino acid, ornithine is critical for the production of the body’s proteins, enzymes, and muscle tissue . Ornithine plays a central role in the urea cycle and is important for the disposal of excess nitrogen (ammonia) . Ornithine is the starting point for the synthesis of many polyamines such as putrescine and spermine .


Physical And Chemical Properties Analysis

The molecular weight of 2,5-Diaminopentanoic acid is 168.62 g/mol . The compound appears as a white crystalline powder .

Mechanism of Action

L-Ornithine is metabolized to L-arginine . L-arginine stimulates the pituitary release of growth hormone . Burns or other injuries affect the state of L-arginine in tissues throughout the body . As De novo synthesis of L-arginine during these conditions is usually not sufficient for normal immune function, nor for normal protein synthesis, L-ornithine may have immunomodulatory and wound-healing activities under these conditions (by virtue of its metabolism to L-arginine) .

properties

IUPAC Name

2,5-diaminopentanoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.BrH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRQMKDBBHFVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950073
Record name Ornithine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33960-23-5, 27378-49-0
Record name NSC527495
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ornithine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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